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Compound of Interest

Compound Name: 2-(1-Cyclohexen-1-yl)pyridine

Cat. No.: B088631

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexen-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted
with a cyclohexenyl group at the 2-position. This molecule holds interest for researchers in
organic synthesis and medicinal chemistry due to the combined electronic properties of the
electron-deficient pyridine ring and the reactive cyclohexene moiety. Pyridine derivatives are
integral to the development of a wide array of pharmaceuticals, agrochemicals, and functional
materials. This document provides a comprehensive overview of the known physicochemical
properties, potential synthetic routes, and analytical characterization of 2-(1-Cyclohexen-1-
yl)pyridine, serving as a technical resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-Cyclohexen-1-yl)pyridine is
presented below. The data has been compiled from various chemical suppliers and databases.
It is important to note that some values, such as the boiling point, may vary depending on the
experimental conditions.
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Property Value Source(s)
Molecular Formula CiiHi3N [1112][3][4]
Molecular Weight 159.23 g/mol [2][41[5]
Appearance Colorless to pale yellow liquid [3]

268.2 °C at 760 mmHg155 °C

Boiling Point At 31 Torr [1][5]
Density 1.026 - 1.033 g/cm?3 [1][5]
pKa (Predicted) 5.96 £ 0.19 [5]
Flash Point 113.5°C [1]
Solubility Soluble in organic solvents [3]

Note: Experimental data for melting point and logP were not available in the searched
literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(1-Cyclohexen-1-
yl)pyridine is not extensively documented in publicly available literature, a plausible and
efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This widely used
carbon-carbon bond-forming reaction would involve the coupling of a pyridine electrophile with
a cyclohexenylboron derivative.

Proposed Synthesis: Suzuki-Miyaura Coupling

A potential synthetic pathway for 2-(1-Cyclohexen-1-yl)pyridine is the palladium-catalyzed
Suzuki-Miyaura cross-coupling of 2-chloropyridine with cyclohexene-1-boronic acid pinacol
ester.

Reaction Scheme:
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Click to download full resolution via product page
Caption: Proposed Suzuki-Miyaura synthesis of 2-(1-Cyclohexen-1-yl)pyridine.
Detailed Experimental Protocol (General Procedure):

The following is a generalized protocol based on standard Suzuki-Miyaura coupling procedures
for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent,
temperature, and reaction time) would be necessary to achieve the best results.

e Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), cyclohexene-
1-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.02-0.05 eq), and a
base such as potassium carbonate (K2COs, 2.0-3.0 eq).
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» Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or
toluene and water (e.g., 4:1 ratio).

o Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent such as ethyl acetate or dichloromethane.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl
acetate in hexanes) to afford the pure 2-(1-Cyclohexen-1-yl)pyridine.

Analytical Characterization

The structural confirmation of the synthesized 2-(1-Cyclohexen-1-yl)pyridine would rely on a
combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for both the
pyridine and cyclohexene moieties. The protons on the pyridine ring would appear in the
aromatic region (typically & 7.0-8.5 ppm). The vinylic proton on the cyclohexene ring would
likely resonate in the range of & 5.5-6.5 ppm. The allylic and aliphatic protons of the
cyclohexene ring would appear further upfield.

e 13C NMR: The carbon NMR spectrum would display signals corresponding to the eleven
carbon atoms in the molecule. The carbons of the pyridine ring would be observed in the
aromatic region (typically & 120-150 ppm), while the sp? carbons of the cyclohexene double
bond would also be in this range. The sp3 carbons of the cyclohexene ring would appear at
higher field.

Infrared (IR) Spectroscopy
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The IR spectrum would provide information about the functional groups present. Key expected
vibrational bands include:

e C-H stretching vibrations for the aromatic pyridine ring and the aliphatic/vinylic C-H bonds of
the cyclohexene ring (around 3000-3100 cm™1).

e C=C and C=N stretching vibrations in the region of 1400-1650 cm~1.[6]

e C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation
pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show
a molecular ion peak (M*) corresponding to the molecular weight of 159.23 g/mol .
Fragmentation would likely involve cleavage of the bond between the two rings and
fragmentation within the cyclohexene ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological
activity, mechanism of action, or associated signaling pathways for 2-(1-Cyclohexen-1-
yl)pyridine. The pyridine scaffold is a well-established pharmacophore present in numerous
FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral,
and antimicrobial properties.[7][8] The incorporation of a cyclohexene ring may influence the
molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Given the lack of specific biological data for 2-(1-Cyclohexen-1-yl)pyridine, a diagram of a
signaling pathway cannot be provided at this time. Further research is required to elucidate the
pharmacological profile of this compound. A general workflow for screening the biological
activity of a novel compound is presented below.
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Biological Activity Screening Workflow
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Caption: A generalized workflow for the screening and development of a novel chemical entity.

Conclusion
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2-(1-Cyclohexen-1-yl)pyridine is a readily synthesizable molecule with potential applications
in various fields of chemical research. This technical guide provides a summary of its known
physicochemical properties and outlines a practical approach to its synthesis and
characterization. The lack of data on its biological activity highlights an opportunity for further
investigation. Researchers and drug development professionals are encouraged to explore the
potential of this and similar substituted pyridines in the quest for novel therapeutic agents and
functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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